PEG16 Chain Length Confers a Specific Molecular Weight and Hydrodynamic Radius for Optimized PROTAC Linker Spacing
N3-PEG16-Hydrazide has a precise molecular weight of 833.96 g/mol, which is distinct from shorter or longer analogs. This molecular weight corresponds to a specific hydrodynamic radius and spatial reach in solution, which is a critical design parameter for creating an optimal distance between the two ligands in a PROTAC molecule [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 833.96 g/mol |
| Comparator Or Baseline | N3-PEG4-Hydrazide: ~377 g/mol; N3-PEG8-Hydrazide: 481.54 g/mol; N3-PEG12-Hydrazide: ~657 g/mol; N3-PEG24-Hydrazide: 1186.38 g/mol |
| Quantified Difference | The PEG16 linker provides a 353 g/mol and 73% larger mass than PEG8, and a 352 g/mol and 30% smaller mass than PEG24. |
| Conditions | Calculated from standard molecular formulas (e.g., C19H39N5O9 for PEG8, C35H71N5O17 for PEG16, C51H103N5O25 for PEG24) [1]. |
Why This Matters
In PROTAC design, linker length and flexibility are crucial for forming a productive ternary complex; the specific molecular weight of N3-PEG16-Hydrazide represents a distinct, well-defined spacer length that cannot be replicated by simply using a different molar quantity of a shorter or longer analog.
- [1] InvivoChem. (n.d.). N3-PEG16-Hydrazide (Technical Datasheet). Retrieved from https://www.invivochem.cn/n3-peg16-hydrazide.html View Source
